molecular formula C12H17NO B11173732 N-[4-(butan-2-yl)phenyl]acetamide CAS No. 20331-25-3

N-[4-(butan-2-yl)phenyl]acetamide

Cat. No.: B11173732
CAS No.: 20331-25-3
M. Wt: 191.27 g/mol
InChI Key: JKXFRPRYOUDIED-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]acetamide is an organic compound with a unique structure that includes a phenyl ring substituted with a butan-2-yl group and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]acetamide typically involves the acylation of 4-(butan-2-yl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    N-(4-(tert-butylamino)phenyl)acetamide: Used in medicinal chemistry for the preparation of drug candidates.

    N-(4-acetyl-2-methylphenyl)acetamide: Utilized in organic synthesis and material science.

Uniqueness

N-[4-(butan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

20331-25-3

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)acetamide

InChI

InChI=1S/C12H17NO/c1-4-9(2)11-5-7-12(8-6-11)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

JKXFRPRYOUDIED-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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